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Compound of Interest

Compound Name: 2,4,5-Trichloropyrimidine

Cat. No.: B044654

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, reactions, and applications of 2,4,5-
trichloropyrimidine, a versatile heterocyclic building block pivotal in medicinal chemistry and
materials science. This document provides a consolidated resource of its chemical properties,
detailed experimental protocols for its key transformations, and its role in the development of
targeted therapies.

Properties of 2,4,5-Trichloropyrimidine

2,4,5-Trichloropyrimidine is a highly reactive compound due to the presence of three chlorine
atoms on the pyrimidine ring, making it an excellent substrate for nucleophilic substitution and
cross-coupling reactions. Its physical and chemical properties are summarized in the table
below.
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Property Value Reference
CAS Number 5750-76-5 [1]
Molecular Formula C4HCIsN2 [1]
Molecular Weight 183.42 g/mol [2]
Appearance Colorless to I.igh.t orange to 1]
yellow clear liquid
Density 1.6001 g/mL at 25 °C [3]
Boiling Point 96 °C at 12 mmHg [1]

Refractive Index

n20/D 1.574

[3]

Solubility

Not miscible or difficult to mix

in water

[3]4]

Synthesis of 2,4,5-Trichloropyrimidine

The synthesis of 2,4,5-trichloropyrimidine is commonly achieved through the chlorination of

uracil or its derivatives. The following diagram illustrates a typical synthetic route.
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Diagram 1: Synthesis of 2,4,5-Trichloropyrimidine from Uracil.

Experimental Protocol: Synthesis from Uracil

A common and effective method for the preparation of 2,4,5-trichloropyrimidine starts from
uracil.[5]

Step 1: Synthesis of 5-Chlorouracil

Add water to a reactor and cool.
e Slowly add 98% sulfuric acid while stirring and maintaining a low temperature.
e Cool the mixture to 30-35 °C and add uracil.

o Under cooling and stirring, add an aqueous solution of sodium hypochlorite and react at 5-25
°C until the uracil is completely consumed.

e Heat the reaction mixture to 95-100 °C, then cool to 5-25 °C.
e Filter the solid and dry to obtain 5-chlorouracil.[5]

Step 2: Synthesis of 2,4,5-Trichloropyrimidine

To a solution of 5-chlorouracil in a polar aprotic solvent (e.g., chloroform, dichloromethane, or
tetrahydrofuran), add bis(trichloromethyl) carbonate.[5]

Heat the mixture to 60-65 °C and stir until the 5-chlorouracil is completely reacted.

Cool the reaction to room temperature, add water, and separate the organic layer.

Concentrate the organic layer to obtain 2,4,5-trichloropyrimidine.[5]

An alternative chlorinating agent for the second step is thionyl chloride in dichloroethane,
followed by reflux.[6]

Chemical Reactivity and Key Reactions
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The electron-deficient nature of the pyrimidine ring, further enhanced by the three chlorine
atoms, makes 2,4,5-trichloropyrimidine highly susceptible to nucleophilic aromatic
substitution (SNAr) reactions. The positions C4 and C2 are the most reactive sites. Palladium-
catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also widely
employed to introduce carbon-carbon bonds.

( )

R2NH ArB(OH)2, Pd catalyst
Nucleophilic Aromatic Suzuki-Miyaura
Substitution (SNAr) Coupling
Aminopyrimidine Arylpyrimidine
Derivatives Derivatives

Click to download full resolution via product page

Diagram 2: Key Reactions of 2,4,5-Trichloropyrimidine.

Nucleophilic Aromatic Substitution (SNATr)

The regioselectivity of nucleophilic substitution on 2,4,5-trichloropyrimidine is influenced by
the nature of the nucleophile and the reaction conditions. Generally, the C4 position is the most

susceptible to attack by amines.

Typical Reaction Conditions for Amination:
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Experimental Protocol: SNAr with Pyrrolidine

The following protocol describes the reaction of 2,4,5-trichloropyrimidine with pyrrolidine in
an aqueous medium using hydroxypropyl methylcellulose (HPMC) as an additive.[7]

Prepare a 0.1 wt% solution of HPMC in deionized water.

In a reaction vial, add the HPMC solution (0.5 mL).

Add 2,4,5-trichloropyrimidine (57 uL, 0.5 mmol).

Add pyrrolidine (41 pL, 0.5 mmol) followed by potassium hydroxide (28 mg, 0.5 mmol).

Stir the reaction at room temperature for 20 minutes.

Upon completion, extract the product with a suitable organic solvent (e.g., DCM).[7]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of aryl-substituted pyrimidines
from 2,4,5-trichloropyrimidine. The regioselectivity can be controlled by the reaction

conditions.

Typical Reaction Conditions for Suzuki Coupling:
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Applications in Drug Discovery

2,4,5-Trichloropyrimidine is a crucial intermediate in the synthesis of various biologically
active molecules, particularly kinase inhibitors for cancer therapy.[11] Its derivatives have been
extensively explored as inhibitors of Anaplastic Lymphoma Kinase (ALK) and Epidermal
Growth Factor Receptor (EGFR).[11]

ALK-5 Inhibitors

Activin receptor-like kinase 5 (ALK-5) is a member of the TGF-[3 receptor family and is
implicated in cancer progression.[12] Small molecule inhibitors of ALK-5, often synthesized
from 2,4,5-trichloropyrimidine, can block the downstream signaling cascade.
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ALK-5 Inhibitor
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Diagram 3: Simplified ALK-5 Signaling Pathway and Inhibition.

EGFR Inhibitors

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.researchgate.net/publication/230129010_Synthesis_of_Aryl-Substituted_Pyrimidines_by_Site-Selective_Suzuki-Miyura_Cross-Coupling_Reactions_of_2456-Tetrachloropyrimidine
https://pmc.ncbi.nlm.nih.gov/articles/PMC3285113/
https://www.benchchem.com/product/b044654?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/understanding-the-synthesis-and-applications-of-2-4-5-trichloropyrimidine-gq
https://www.nbinno.com/article/pharmaceutical-intermediates/understanding-the-synthesis-and-applications-of-2-4-5-trichloropyrimidine-gq
https://pubmed.ncbi.nlm.nih.gov/38581966/
https://www.benchchem.com/product/b044654?utm_src=pdf-body
https://www.benchchem.com/product/b044654?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The Epidermal Growth Factor Receptor (EGFR) is a key target in oncology.[13] Pyrimidine
derivatives are a prominent class of EGFR tyrosine kinase inhibitors (TKIs).[14] 2,4,5-
Trichloropyrimidine serves as a scaffold for the synthesis of potent and selective EGFR
inhibitors.[11]

EGF EGFR
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EGFR |Inhibit binding Autophosphorylation (6.9, RAS/RAF/MEK/ERK, Survival '
R Inhibitor phosphory! PI3K/AKT/MTOR)
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Diagram 4: Simplified EGFR Signaling Pathway and Inhibition.

Spectroscopic Data

The characterization of 2,4,5-trichloropyrimidine is confirmed by various spectroscopic

techniques.
Technique Key Data Points Reference
Mass Spec. m/z top peak: 182 [2]
Key bands analogous to
IR Spec. benzene ring stretching modes  [15]

observed.

Safety Information

2,4,5-Trichloropyrimidine is a reactive chemical and should be handled with appropriate
safety precautions in a well-ventilated fume hood. Personal protective equipment, including
gloves and safety glasses, should be worn. For detailed safety information, refer to the material
safety data sheet (MSDS).
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This guide provides a foundational understanding of 2,4,5-trichloropyrimidine as a key
heterocyclic building block. Its versatile reactivity continues to be exploited in the synthesis of
novel compounds with significant potential in medicine and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2,4,5-Trichloropyrimidine: A Comprehensive Technical
Guide for Heterocyclic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044654#2-4-5-trichloropyrimidine-as-a-heterocyclic-
building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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